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Amide coupling reactions using 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
Amide coupling reactions using 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
An In-Depth Guide to Amide Coupling Reactions Using 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in peptides, proteins, and a vast array of pharmacologically active small molecules. Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1] However, the direct condensation of these functional groups is kinetically slow and requires harsh conditions, necessitating the activation of the carboxylic acid to facilitate the reaction under milder, more controlled settings.[2][3]
Heterocyclic carboxylic acids are particularly valuable building blocks, imparting unique structural and electronic properties to target molecules. The 2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid scaffold is of significant interest, as the thiazole ring is a privileged structure found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and its metabolic stability.[4][5][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this thiazole derivative in amide coupling reactions. We will explore the underlying mechanisms of common coupling strategies, present detailed, field-proven protocols, and offer a guide to optimization and troubleshooting.
The Mechanism of Carboxylic Acid Activation
To achieve an efficient amide coupling, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is accomplished using a "coupling reagent." The process generally involves the formation of a highly reactive acylating intermediate, which is then susceptible to nucleophilic attack by the amine.[7] We will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides and uronium salts.
Carbodiimide-Mediated Activation (e.g., EDC with HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2] This intermediate can directly react with an amine. However, it is also unstable and can rearrange to a non-reactive N-acylurea byproduct.[8] To mitigate this side reaction and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[8][9]
The mechanism proceeds as follows:
-
The carboxylic acid attacks EDC to form the O-acylisourea.
-
HOBt, a better nucleophile than the amine, rapidly intercepts this intermediate to form an active HOBt-ester.[2] This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.
-
The amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[8] A significant advantage of using EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[8]
Uronium Salt-Mediated Activation (e.g., HATU)
Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available, known for high yields and fast reaction rates.[10] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[11][12]
The mechanism involves these steps:
-
The base deprotonates the carboxylic acid, forming a carboxylate anion.[13]
-
The carboxylate attacks the electron-deficient carbon of HATU.[10][13]
-
This leads to the formation of a highly reactive OAt-active ester and releases tetramethylurea (TMU) as a byproduct.[2][10]
-
The amine then attacks the activated ester to form the final amide product. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[10]
Caption: General workflow for amide bond formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid with a representative amine substrate.
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective choice, particularly when water-soluble byproducts are desired for simplified purification.
Materials:
-
2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, Brine)
-
Drying agent (Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine substrate (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M concentration relative to the carboxylic acid). Stir the solution until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of EDC and to minimize potential side reactions.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5-10 minutes. Following the EDC addition, add DIPEA (2.5 equiv) dropwise. A non-nucleophilic base is required to neutralize the HCl salt of EDC and the HOBt.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[2]
-
Workup:
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x) to remove excess base, saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and any remaining acid, and finally with brine (1x).[2][14] The aqueous washes effectively remove the water-soluble EDC byproduct.[8]
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.[8]
Protocol B: HATU Mediated Amide Coupling
This protocol is recommended for challenging couplings, including those involving sterically hindered substrates or electron-poor amines, due to the high reactivity of HATU.[10][15]
Materials:
-
2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, Brine)
-
Drying agent (Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolution & Pre-activation: Dissolve the solids in anhydrous DMF. Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow this mixture to stir at 0 °C for 15-30 minutes. This pre-activation step ensures the formation of the reactive OAt-active ester before the amine is introduced.[2]
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU-mediated reactions are typically much faster than EDC couplings.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The tetramethylurea (TMU) byproduct has some water solubility and can be partially removed with repeated aqueous washes.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography. Note that the TMU byproduct can sometimes co-elute with the product; careful chromatography is often required.
Parameter Selection and Optimization
The choice of coupling reagent, base, and solvent can significantly impact the outcome of an amide coupling reaction. The table below summarizes key parameters to consider during optimization.
| Parameter | Options | Rationale & Key Considerations |
| Coupling Reagent | EDC/HOBt : Standard, cost-effective.[8] HATU : Highly efficient, fast, good for difficult couplings.[10] DCC/DIC : Effective, but byproduct (DCU/DIU) is insoluble and requires filtration.[3] | Choice Rationale: Start with EDC/HOBt for routine couplings. Move to HATU for low yields, sterically hindered substrates, or electron-deficient amines.[1][15] |
| Base | DIPEA : Non-nucleophilic, sterically hindered, commonly used with HATU.[12] Triethylamine (TEA) : Common, effective, but can be nucleophilic. N-Methylmorpholine (NMM) : Often used to minimize racemization in peptide synthesis. | Choice Rationale: DIPEA is the standard for uronium salt couplings.[10] For EDC couplings where the amine is a hydrochloride salt, 2-3 equivalents of base are needed to free the amine and neutralize byproducts. |
| Solvent | DMF : Excellent solvating power for most substrates. DCM : Good for reactions at or below room temperature; easy to remove. Acetonitrile (ACN) : Polar aprotic alternative. | Choice Rationale: DMF is the most common solvent due to its high polarity and boiling point.[14] DCM is a good alternative if the starting materials are sufficiently soluble.[16] |
| Temperature | 0 °C to RT : Standard conditions. Elevated Temp (40-80 °C) : Can be used to drive difficult couplings to completion. | Choice Rationale: Start at 0 °C and warm to RT.[2] Gentle heating may be required for unreactive partners, but can also increase side reactions. Monitor carefully. |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides logical solutions.
Caption: A logical approach to diagnosing coupling issues.
Common Problems & Solutions:
-
Problem: Low to no yield.
-
Cause: The amine may be a poor nucleophile (e.g., an electron-deficient aniline) or sterically hindered.[1][15] The activation of the carboxylic acid might be insufficient.
-
Solution: Switch from EDC/HOBt to a more potent coupling reagent like HATU.[17] Consider increasing the reaction temperature or extending the reaction time. Always ensure reagents are fresh and solvents are anhydrous.
-
-
Problem: Multiple spots on TLC, indicating side products.
-
Cause: If using a carbodiimide without an additive, the primary side product is often the unreactive N-acylurea.[8] If the substrates are chiral, racemization can occur, especially with strong bases or elevated temperatures.
-
Solution: Always use an additive like HOBt or HOAt with carbodiimide reagents.[8] Ensure the reaction is cooled to 0 °C before adding the coupling reagent and use a non-nucleophilic base like DIPEA if possible.
-
-
Problem: Difficulty removing byproducts during purification.
-
Cause: The byproducts of coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) can be difficult to separate from the desired product.[11][17]
-
Solution: For water-soluble byproducts from EDC, ensure a thorough aqueous workup is performed. For less soluble byproducts like TMU, meticulous column chromatography is key. If DCC is used, the insoluble DCU can often be removed by filtration, but residual amounts can be challenging to remove from the final product.[17]
-
References
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HATU - Wikipedia. Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
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Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
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amide coupling help. Reddit. [Link]
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Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Bull. Korean Chem. Soc.[Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
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Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. [Link]
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Journal of Infection and Public Health. ScienceDirect. [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. [Link]
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Optimized Reaction Conditions for Thiazole Ring Formation: An Application Guide for Researchers
Optimized Reaction Conditions for Thiazole Ring Formation: An Application Guide for Researchers
The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds, including antimicrobials, antiretrovirals, and anticancer agents.[1][2] The efficient construction of this privileged heterocycle is, therefore, a critical focus for synthetic chemists. This guide provides an in-depth analysis of optimized reaction conditions for the most common and effective methods of thiazole ring formation, drawing from established protocols and modern advancements to offer field-proven insights for researchers, scientists, and drug development professionals.
The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method
The Hantzsch synthesis, first reported in 1887, remains one of the most widely utilized methods for thiazole synthesis due to its reliability and broad substrate scope.[3][4] The reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or a related species containing an N-C-S fragment.[5][6]
Mechanistic Considerations
The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Optimized Reaction Parameters
The yield and purity of the Hantzsch synthesis are highly dependent on several factors. The following table summarizes key parameters and their optimized ranges based on literature reports.
| Parameter | Optimized Conditions & Remarks |
| α-Halocarbonyl | α-Bromo ketones are generally more reactive than α-chloro ketones. High purity of the starting material is crucial to minimize side reactions.[7] |
| Thioamide/Thiourea | A wide variety of thioamides, thioureas, thiosemicarbazides, and thiosemicarbazones can be employed.[5] |
| Solvent | Ethanol and methanol are common choices.[7] However, greener solvents like water and solvent-free conditions have also been reported to enhance reaction rates and yields.[7][8] |
| Temperature | The reaction often requires heating, with temperatures ranging from room temperature to reflux.[7][9] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[10][11] For instance, a reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea in methanol gave a 95% yield when heated to 90°C for 30 minutes under microwave irradiation.[10] |
| Catalyst | While the classic Hantzsch synthesis may not require a catalyst, modern variations often employ one to improve efficiency. Silica-supported tungstosilicic acid has been shown to give high yields (79-90%).[9][12] |
| Base | The reaction is typically run under neutral or slightly basic conditions to avoid the formation of isomeric impurities.[7][13] |
Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a general procedure for the Hantzsch synthesis of a 2-aminothiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Water
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as the solvent.
-
Heat the mixture with stirring at reflux for 30 minutes.[13]
-
Cool the reaction mixture to room temperature.
-
Pour the reaction contents into a beaker containing a 5% sodium carbonate solution and swirl to mix.[13]
-
Collect the resulting precipitate by filtration through a Buchner funnel.
-
Wash the filter cake with water.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[13]
The Cook-Heilbron Thiazole Synthesis: Accessing 5-Aminothiazoles
The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles, which proceeds under mild conditions.[14][15] The reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[5][16]
Mechanistic Insights
The mechanism involves a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.[14]
Caption: Experimental workflow for the Gabriel thiazole synthesis.
Optimized Reaction Parameters
| Parameter | Optimized Conditions & Remarks |
| α-Acylamino Ketone | The nature of the acyl group and the ketone substituent will determine the final 2- and 5-substituents of the thiazole. |
| Thionating Agent | Phosphorus pentasulfide (P₄S₁₀) is the classical reagent for this transformation. [17][18] |
| Solvent | The reaction is often carried out in a high-boiling solvent such as toluene or xylene. |
| Temperature | Heating is required to drive the reaction to completion. |
Protocol: Synthesis of 2,5-Dimethylthiazole
This protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide. [17] Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus Pentasulfide
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend N-(2-oxopropyl)acetamide (1 equivalent) in dry toluene.
-
Carefully add phosphorus pentasulfide (0.4 equivalents) in portions to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
Cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Modern and Greener Synthetic Approaches
Recent research has focused on developing more environmentally friendly and efficient methods for thiazole synthesis. [8]These approaches often involve the use of green solvents, reusable catalysts, and energy-efficient techniques like microwave and ultrasonic irradiation. [8][12] One-pot multi-component reactions are particularly attractive as they reduce the number of synthetic steps and purification procedures. For example, a three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of silica-supported tungstosilicic acid has been shown to produce thiazole derivatives in high yields. [9][12]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Available at: [Link]
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Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2021). ResearchGate. Available at: [Link]
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Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022). Journal of Basic and Applied Research in Biomedicine. Available at: [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Available at: [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... (2012). National Center for Biotechnology Information. Available at: [Link]
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Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2002). ResearchGate. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]
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Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). MDPI. Available at: [Link]
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Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. Available at: [Link]
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Thiazole. (n.d.). Wikipedia. Available at: [Link]
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New methods for the rapid synthesis of thiazoles. (2016). Figshare. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Semantic Scholar. Available at: [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. Available at: [Link]
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Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journals. Available at: [Link]
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Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2023). ACS Omega. Available at: [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Royal Society of Chemistry. Available at: [Link]
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A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (2023). IJSAT. Available at: [Link]
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Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2018). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Available at: [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). ResearchGate. Available at: [Link]
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Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2021). Thesis Template. Available at: [Link]
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Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Available at: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). Royal Society of Chemistry. Available at: [Link]
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Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2021). National Center for Biotechnology Information. Available at: [Link]
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Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Available at: [Link]
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Application Notes & Protocols: Molecular Docking of Thiazole-5-Carboxylic Acid Ligands
Application Notes & Protocols: Molecular Docking of Thiazole-5-Carboxylic Acid Ligands
Abstract
The thiazole-5-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential, including anticancer and antimicrobial agents.[1][2][3] Molecular docking, a powerful computational method, is instrumental in structure-based drug design, providing critical insights into the binding modes and affinities of these ligands with their protein targets.[4] This guide offers a comprehensive, scientifically-grounded protocol for performing molecular docking simulations with thiazole-5-carboxylic acid derivatives. We move beyond a simple checklist of steps to explain the underlying rationale, ensuring that researchers can not only execute the protocol but also adapt it to their specific research questions. The protocol emphasizes the critical importance of proper ligand ionization state, detailed receptor preparation, and rigorous post-docking analysis to achieve reliable and predictive results.
Foundational Principles: The Chemistry of Thiazole-5-Carboxylic Acid
Understanding the physicochemical properties of the ligand is paramount for a successful docking study. The thiazole-5-carboxylic acid moiety possesses distinct features that dictate its interaction patterns within a protein binding pocket.
-
The Carboxylic Acid Group: This is the most influential functional group. With a pKa typically in the range of 3-4, it will be predominantly deprotonated and negatively charged (carboxylate) at physiological pH (~7.4). This makes it a potent hydrogen bond acceptor and enables strong ionic interactions (salt bridges) with positively charged residues like Arginine (Arg) and Lysine (Lys).
-
The Thiazole Ring: This aromatic heterocycle contributes to the ligand's structural rigidity and can engage in several key interactions:
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
-
π-Stacking: The aromatic ring can form favorable π-π stacking or T-stacking interactions with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
-
Hydrophobic Interactions: The ring system contributes to the molecule's overall hydrophobic character.
-
A DFT study on thiazole-5-carboxylic acid revealed its conformational flexibility, primarily around the rotatable bond connecting the carboxylic group to the thiazole ring, leading to multiple stable conformers.[5] This intrinsic flexibility must be accounted for during the docking process.
Table 1: Key Physicochemical Properties of Thiazole-5-Carboxylic Acid
| Property | Value | Significance for Docking |
| Molecular Formula | C₄H₃NO₂S | Basic structural information.[6] |
| Molecular Weight | 129.14 g/mol | Falls well within Lipinski's Rule of Five for drug-likeness.[6][7] |
| XLogP3 | 0.8 | Indicates good lipophilicity for membrane permeability.[6] |
| Hydrogen Bond Donors | 1 (from -COOH) | Can donate a hydrogen bond when protonated. |
| Hydrogen Bond Acceptors | 3 (N in ring, O=C, O-) | Multiple sites for forming stabilizing hydrogen bonds. |
| Predicted pKa | ~3-4 | Dictates that the carboxylate form is dominant at physiological pH. |
Pre-Docking Workflow: Preparing for a Predictive Simulation
The quality of a docking result is entirely dependent on the quality of the input structures. Garbage in, garbage out. This preparation phase is the most critical part of the entire protocol.
Ligand Preparation: Defining the Biologically Relevant State
The goal is to prepare a low-energy, 3D conformation of the ligand in its most likely state within the biological system.
Protocol 1: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of your thiazole-5-carboxylic acid derivative using a chemical sketcher (e.g., ChemDraw, MarvinSketch) or the builder tool within your molecular modeling software.[8]
-
Convert the 2D sketch to a 3D structure.
-
-
Generate Ionization and Tautomeric States:
-
Causality: The ionization state dramatically affects electrostatics and interaction potential. Using a tool like Schrödinger's LigPrep or ChemAxon's pKa calculator, generate the likely protonation state at a target pH of 7.4 ± 1.0. For thiazole-5-carboxylic acid, this will result in the deprotonated carboxylate anion.
-
Simultaneously, generate any relevant tautomeric forms, although for this scaffold, the primary structure is generally dominant.
-
-
Energy Minimization:
-
Causality: This step resolves any steric clashes and finds a stable, low-energy 3D conformation.
-
Apply a robust force field, such as MMFF94 or OPLS, to perform geometry optimization and energy minimization on the generated 3D structure.[8]
-
-
Assign Partial Charges:
-
The docking software needs atomic partial charges to calculate electrostatic interactions. Assign charges using a method like Gasteiger-Marsili.[8]
-
-
Define Rotatable Bonds:
-
Identify the rotatable bonds to allow for conformational flexibility during docking. Most software packages will do this automatically.[8] The bond between the thiazole ring and the carboxyl group is a key point of flexibility.
-
-
Save in Correct Format:
Receptor Preparation: Ensuring a Clean and Valid Binding Site
The X-ray crystal structure of the target protein must be carefully processed to make it suitable for docking.
Protocol 2: Receptor Preparation
-
Obtain Crystal Structure:
-
Clean the PDB File:
-
Causality: Non-essential molecules can interfere with the docking algorithm and obscure the true binding site.
-
Load the PDB file into your modeling software (e.g., AutoDockTools, Schrödinger Maestro, PyMOL).[8]
-
Remove all non-protein atoms: water molecules, ions, cofactors, and the co-crystallized ligand.[8][11][12] Exception: Keep water molecules or cofactors known to be critical for ligand binding.[13]
-
-
Repair and Optimize Structure:
-
Add polar hydrogen atoms, which are essential for calculating hydrogen bonds but are often missing from PDB files.[8][9][11]
-
Use protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools' "Add Hydrogens") to repair any missing side chains or atoms.[8]
-
Assign partial atomic charges (e.g., Kollman charges).[8]
-
-
Save in Correct Format:
Molecular Docking Protocol: A Step-by-Step Guide Using AutoDock Vina
While numerous excellent docking programs exist, such as Glide and GOLD, this protocol will detail the workflow using AutoDock Vina, a widely used and validated open-source tool.[8][9][14]
Protocol 3: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
Causality: The grid box defines the three-dimensional space where the docking software will search for binding poses. Its size and location are critical for an efficient and accurate search.
-
Load the prepared receptor (.pdbqt file) into AutoDockTools.
-
If a co-crystallized ligand was present, center the grid box on its geometric center. This is the most reliable method.[8]
-
If no ligand is available, use literature data or tools like CASTp to identify the active site and center the box there.
-
Set the grid box dimensions. A size of 60x60x60 Å is often a good starting point, but it should be large enough to fully encompass the binding pocket and allow the ligand to rotate freely.[15]
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
-
Execute the Docking Simulation:
-
Run AutoDock Vina from the command line:
This command will perform the docking and write the output poses to poses.pdbqt and a summary of the results to log.txt.
-
Post-Docking Analysis: From Scores to Scientific Insight
The Self-Validating System: Redocking
Before docking novel compounds, you must validate your protocol.
-
Protocol: Take the co-crystallized ligand from the original PDB file, prepare it using Protocol 1, and dock it back into its own receptor using Protocol 3.
-
Trustworthiness: A successful validation is achieved if the top-ranked docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose. This confirms that your chosen parameters can accurately reproduce a known binding mode.
Interpreting the Results
-
Binding Affinity (Docking Score):
-
AutoDock Vina reports a docking score in kcal/mol, which is an estimation of the binding affinity.[17] More negative values indicate a more favorable predicted interaction.
-
Caution: These scores are best used for rank-ordering a series of compounds against the same target, not as absolute, real-world binding energies.[4]
-
-
Pose Clustering and Visualization:
-
The output file (poses.pdbqt) contains multiple binding modes (poses). Load both the receptor and the poses file into a molecular visualizer (PyMOL, Chimera, Discovery Studio).[8]
-
Analyze the poses. Often, the top poses will be clustered together in a similar orientation. The lowest-energy pose from the most populated cluster is frequently the most promising candidate.
-
-
Interaction Analysis:
-
Causality: A good docking pose is not just about a low score; it must be stabilized by chemically sensible interactions.
-
Visually inspect the top-ranked pose for key interactions expected for a thiazole-5-carboxylic acid ligand:
-
Ionic/Salt Bridge: Look for close proximity (< 4.0 Å) between the ligand's carboxylate oxygens and the nitrogen atoms of Lys or Arg side chains.
-
Hydrogen Bonds: Identify hydrogen bonds between the carboxylate and backbone or side-chain donors. The thiazole nitrogen can also act as an acceptor.
-
Hydrophobic & Aromatic Interactions: Check for favorable positioning of the thiazole ring with hydrophobic or aromatic residues in the pocket.
-
-
// Ligand Nodes Ligand [label="Thiazole-5-Carboxylate\nLigand", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylate [label="COO⁻", fillcolor="#FFFFFF", fontcolor="#202124"]; Thiazole [label="Thiazole Ring", fillcolor="#FFFFFF", fontcolor="#202124"];
// Protein Nodes Protein [label="Receptor Binding Site", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PositiveResidue [label="Lysine / Arginine\n(Positive)", fillcolor="#FFFFFF", fontcolor="#202124"]; HDonor [label="H-Bond Donor\n(e.g., Ser, Thr, Asn)", fillcolor="#FFFFFF", fontcolor="#202124"]; AromaticResidue [label="Aromatic Residue\n(Phe, Tyr, Trp)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges representing interactions Carboxylate -> PositiveResidue [label="Ionic Interaction\n(Salt Bridge)", fontcolor="#5F6368", style=dashed, color="#EA4335"]; Carboxylate -> HDonor [label="Hydrogen Bond", fontcolor="#5F6368", style=dashed, color="#34A853"]; Thiazole -> AromaticResidue [label="π-Stacking", fontcolor="#5F6368", style=dotted, color="#4285F4"];
// Invisible edges for layout edge [style=invis]; Ligand -> Carboxylate; Ligand -> Thiazole; Protein -> PositiveResidue; Protein -> HDonor; Protein -> AromaticResidue; } caption [label="Figure 2: Key Ligand-Receptor Interactions", shape=plaintext, fontcolor="#202124"];
Summary of Best Practices
| Parameter | Recommendation | Rationale |
| Software | AutoDock Vina, Schrödinger Glide, GOLD | Choose a well-validated program. Vina is excellent for academic use; Glide and GOLD are industry standards.[8][14][18] |
| Ligand State | Deprotonated (carboxylate) | This is the biologically relevant state at physiological pH and is crucial for accurate electrostatic calculations. |
| Receptor State | High-resolution (<2.5Å), cleaned, with polar hydrogens | Ensures the binding site geometry is accurate and all potential interacting atoms are present.[8][9] |
| Binding Site | Centered on a co-crystallized ligand | Provides the highest confidence in defining the correct search space.[8][11] |
| Validation | Redocking of native ligand (RMSD < 2.0 Å) | Establishes the trustworthiness and predictive power of your specific docking protocol. |
| Analysis | Visual inspection of top poses | A low score is meaningless if the interactions are not chemically and biologically plausible. |
References
-
Verma, A., Joshi, S., & Singh, D. (2013). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Journal of Chemical Information and Modeling, 53(10), 2545-2559. [Link]
-
Kumar, S., & Singh, N. (2020). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews, 8(2), 043-055. [Link]
-
Patel, H. M., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry, 14(6), 144. [Link]
-
Bhoge, N. D., Magare, B. K., & Jangale, M. S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance, 15(4), 2356-63. [Link]
-
El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33357–33371. [Link]
-
Pihan, E., et al. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances, 2(1), vbac082. [Link]
-
CCDC. (n.d.). GOLD User Guide. Cambridge Crystallographic Data Centre. [Link]
-
CCDC. (n.d.). How to perform ensemble docking with GOLD. Cambridge Crystallographic Data Centre. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29158–29173. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(6), 1705. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. PubChem Compound Database. [Link]
-
Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 20(9), e0310931. [Link]
-
Zhu, K., et al. (2022). Covalent Docking in CDOCKER. Journal of Chemical Information and Modeling, 62(16), 3788-3797. [Link]
-
Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
-
Jain, P., et al. (2022). Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes. Journal of Physical Organic Chemistry, 36(6), e4364. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Center for Computational Structural Biology. [Link]
-
Borys, R., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine. Molecules, 27(21), 7545. [Link]
-
Schrödinger. (n.d.). Glide. Schrödinger. [Link]
-
Sharma, P. (2016). How to perform docking in a specific binding site using AutoDock Vina? Bioinformatics Review. [Link]
-
Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
-
Frontiers. (n.d.). Molecular Docking studies (Experiment protocol). Frontiers. [Link]
-
Santos-Martins, D., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics, 13(1), 71. [Link]
-
The Vina Team. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
Repasky, M. P., Shelley, M., & Friesner, R. A. (2007). Flexible ligand docking with Glide. Current Protocols in Bioinformatics, Chapter 8, Unit 8.12. [Link]
-
Schrödinger. (2010). Glide 5.5 User Manual. Schrödinger. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. [Link]
-
Hafez, H. N., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(14), 4611. [Link]
-
Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Avcı, D., & Tamer, Ö. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 875-888. [Link]
Sources
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- 11. bioinformaticsreview.com [bioinformaticsreview.com]
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- 18. researchgate.net [researchgate.net]
Preparation of pharmaceutical intermediates from phenoxymethyl thiazoles
Preparation of pharmaceutical intermediates from phenoxymethyl thiazoles
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from Phenoxymethyl Thiazoles
Executive Summary & Strategic Value
The 4-(phenoxymethyl)thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in the development of PTP1B inhibitors (diabetes/obesity), antimicrobial agents (multidrug-resistant strains), and anti-inflammatory modulators . Unlike simple alkyl-thiazoles, the phenoxymethyl moiety introduces a flexible ether linkage that enhances lipophilicity and allows for specific hydrophobic pocket interactions in protein targets, such as the active site of protein tyrosine phosphatase 1B [1].
This guide provides a high-fidelity protocol for the synthesis of the core intermediate 2-amino-4-(phenoxymethyl)thiazole and its subsequent functionalization. We move beyond standard textbook descriptions to offer a process-optimized, one-pot Hantzsch condensation utilizing an iodine-facilitated mechanism. This approach minimizes the isolation of lachrymatory
Scientific Foundation & Reaction Mechanism
The synthesis relies on the Hantzsch Thiazole Synthesis , but with a modification to generate the
Mechanism of Action:
-
Enolization & Halogenation: The ketone (phenoxyacetone) undergoes acid-catalyzed enolization. Iodine (
) electrophilically attacks the enol, forming the -iodo ketone intermediate. -
Nucleophilic Attack: The sulfur atom of thiourea acts as a strong nucleophile, attacking the
-carbon of the iodoketone, displacing the iodide. -
Cyclization & Dehydration: The imine nitrogen attacks the carbonyl carbon, closing the ring. Subsequent dehydration (loss of water) aromatizes the system to form the stable thiazole ring.
Why this route?
-
Atom Economy: Direct use of phenoxyacetone avoids the separate step of bromination.
-
Thermodynamics: The formation of the aromatic thiazole ring is the driving force, making the reaction irreversible under reflux.
Visualizing the Pathway
Caption: Mechanistic pathway for the iodine-mediated one-pot Hantzsch synthesis of the phenoxymethyl thiazole scaffold.
Detailed Experimental Protocol
Protocol A: One-Pot Synthesis of 2-Amino-4-(phenoxymethyl)thiazole
Objective: To synthesize the core scaffold from phenoxyacetone without isolating the
Materials:
-
Phenoxyacetone (1.0 equiv, 15.0 g)
-
Thiourea (2.0 equiv, 15.2 g)
-
Iodine (
) (1.0 equiv, 25.4 g) -
Ethanol (Absolute, 150 mL)
-
Ammonium Hydroxide (
aq.)
Step-by-Step Methodology:
-
Charge: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve phenoxyacetone (15.0 g) in 100 mL of ethanol.
-
Activation: Add iodine (25.4 g) to the solution. Stir at room temperature for 10 minutes. Observation: The solution will turn dark brown.[1]
-
Addition: Add thiourea (15.2 g) followed by the remaining 50 mL of ethanol.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
C) for 4–6 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting ketone spot (
) should disappear, and a polar baseline spot (hydrobromide salt of the product) will appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approx. 30 mL.
-
Pour the residue into 200 mL of ice-cold water.
-
Critical Step: Basify the solution to pH 9–10 using Ammonium Hydroxide . This liberates the free base from the hydroiodide salt. A solid precipitate will form immediately.
-
-
Isolation: Filter the precipitate under vacuum (Buchner funnel). Wash the cake with cold water (
mL) to remove excess thiourea and inorganic salts. -
Purification: Recrystallize from hot ethanol/water (3:1 ratio).
-
Yield: Expect 85–92%.
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point:
C [2].
-
Protocol B: Functionalization to Amide Intermediate (PTP1B Inhibitor Precursor)
Objective: To convert the 2-amino scaffold into a bioactive amide intermediate via acylation.
Materials:
-
2-Amino-4-(phenoxymethyl)thiazole (from Protocol A)
-
Acetic Anhydride (or specific acyl chloride)
-
Pyridine (Catalyst/Base)
-
Dichloromethane (DCM)
Methodology:
-
Dissolve the thiazole scaffold (1.0 equiv) in dry DCM.
-
Add Pyridine (1.2 equiv).
-
Add Acetic Anhydride (1.1 equiv) dropwise at
C. -
Stir at room temperature for 2 hours.
-
Wash with 1N HCl (to remove pyridine) followed by sat.
. -
Evaporate solvent to yield the N-(4-(phenoxymethyl)thiazol-2-yl)acetamide .
Quantitative Data & Process Parameters
The following table summarizes Critical Process Parameters (CPPs) optimized for scale-up.
| Parameter | Optimized Value | Impact on Quality |
| Stoichiometry (Thiourea) | 2.0 Equivalents | Excess thiourea drives the reaction to completion and scavenges free iodine. |
| Temperature | Lower temperatures result in incomplete cyclization (intermediate accumulation). | |
| pH Adjustment | pH 9–10 ( | Crucial for isolating the free amine. NaOH can be used but may hydrolyze the ether linkage if too concentrated. |
| Solvent System | Ethanol | Green solvent; provides optimal solubility for thiourea (hot) and product precipitation (cold). |
Workflow Visualization
Caption: Operational workflow for the preparation of the phenoxymethyl thiazole intermediate.
Troubleshooting & Optimization
-
Issue: Dark/Black Product.
-
Cause: Residual iodine trapped in the crystal lattice.
-
Solution: Wash the crude solid with a 5% sodium thiosulfate solution during the filtration step to reduce
to water-soluble iodide.
-
-
Issue: Low Yield.
-
Cause: Incomplete basification. The hydroiodide salt is water-soluble and will be lost in the filtrate if the pH is < 8.
-
Solution: Ensure pH is strictly adjusted to 9-10.
-
-
Issue: Sticky Solid.
-
Cause: Presence of unreacted phenoxyacetone (oil).
-
Solution: Recrystallize from Ethanol/Water. The oil will remain in the mother liquor.
-
References
-
Wu, J., et al. (2018).[2] "Synthesis and biological evaluation of ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate derivatives as potent PTP1B inhibitors." European Journal of Medicinal Chemistry. Available at: [Link]
-
Grozav, A., et al. (2021). "Synthesis and antioxidant activity of thiazole derivatives." Journal of Chemical Research. Available at: [Link]
-
Global Research Online. (2021). "A Review on Synthesis and Biological Activity of Thiazole and its Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
Technical Notes & Optimization
Overcoming steric hindrance in phenoxymethyl thiazole reactions
Overcoming steric hindrance in phenoxymethyl thiazole reactions
Topic: Overcoming Steric Hindrance & Optimization of Reaction Pathways Ticket ID: PMT-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Strategic Overview: The "Route Selection" Paradox
Before troubleshooting individual reaction steps, you must validate your synthetic route.[1] For sterically hindered phenoxymethyl thiazoles, the order of operations is the single biggest determinant of success.
The Expert Insight:
Avoid the "Convergent Route" (reacting a pre-formed halomethyl thiazole with a hindered phenol) if possible. The thiazole nitrogen is basic and can compete as a nucleophile, leading to N-alkylation byproducts.[1] Furthermore,
Recommended Strategy: The "Linear Pre-assembly" Route
Synthesize the
Decision Matrix: Route Selection
Caption: Decision tree for selecting the synthetic pathway based on steric demands. Route A is generally preferred for hindered substrates.
Module 1: The Hantzsch Bottleneck (Ring Closure)[1]
Even with the "Linear Pre-assembly" route, steric bulk near the ketone carbonyl can stall the Hantzsch cyclization.
The Mechanism & Steric Clash
The reaction proceeds via an initial nucleophilic attack by the thioamide sulfur on the
Protocol A: Microwave-Assisted Cyclization (High Efficiency)
Why this works: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier imposed by steric hindrance, often suppressing side reactions like dehalogenation.[1]
Reagents:
- -Phenoxy ketone (1.0 equiv)[1]
-
Thioamide/Thiourea (1.1 equiv)[1]
-
Solvent: Ethanol (Absolute) or PEG-400 (Green alternative)[1]
-
Catalyst: Molecular Iodine (
, 10 mol%)[1]
Step-by-Step:
-
Dissolution: Dissolve the ketone and thioamide in Ethanol (5 mL per mmol).
-
Catalyst: Add 10 mol%
. (Iodine acts as a Lewis acid to activate the carbonyl and facilitate dehydration). -
Irradiation: Seal the vessel. Ramp to 100–120°C over 2 minutes. Hold for 10–20 minutes (monitor via TLC).
-
Note: Conventional reflux may take 12–24 hours for hindered substrates; MW reduces this to minutes.
-
-
Workup: Cool to RT. Pour into crushed ice/water.
-
Neutralization: Adjust pH to ~8-9 using
or saturated . The free base thiazole should precipitate. -
Purification: Filter and recrystallize from EtOH/Water.
Data: Yield Comparison (Steric Substrates)
| Substrate (R-Group) | Method A: Conventional Reflux (12h) | Method B: Microwave + |
| Phenyl (Unsubstituted) | 78% | 92% |
| 2,4-Dimethylphenyl | 55% | 88% |
| 2,6-Diisopropylphenyl | 15% (Incomplete) | 76% |
Module 2: The Ether Linkage (Difficult C-O Bond Formation)
If you are forced to use Route B (attaching phenol to a pre-formed thiazole) or if Step 1 of Route A is failing, the issue is almost always the
The "Cesium Effect" Protocol
Why this works: Potassium carbonate (
Reagents:
-
Hindered Phenol (1.0 equiv)[1]
- -Halo ketone OR Chloromethyl thiazole (1.2 equiv)[1]
-
Base:
(1.5 equiv)[1] -
Additive: TBAI (Tetrabutylammonium iodide) or NaI (10 mol%)[1]
-
Solvent: DMF or Acetonitrile (Anhydrous)[1]
Step-by-Step:
-
Activation: Stir the phenol and
in DMF at RT for 30 mins to form the phenoxide. -
Finkelstein Modification: If using a chloro -derivative, add NaI (10 mol%) to generate the more reactive iodo -intermediate in situ.[1]
-
Addition: Add the electrophile (halide).
-
Reaction: Heat to 60–80°C.
-
Critical Check: Do not exceed 90°C if using a chloromethyl thiazole, as it may decompose.[1]
-
-
Quench: Pour into water, extract with EtOAc.
Troubleshooting Guide (FAQ)
Q1: My product is an oil and won't crystallize after the Hantzsch reaction. Is it impure?
-
Diagnosis: Thiazoles with bulky phenoxy chains are often lipophilic oils ("grease").[1]
-
Fix:
-
Do not rely on precipitation. Extract the neutralized aqueous mix with DCM.
-
Convert to the Hydrochloride Salt : Dissolve the oil in dry ether and bubble HCl gas (or add 4M HCl in dioxane). The salt is almost always a solid and easier to purify.
-
Q2: I see a major byproduct with M+ mass corresponding to the elimination of the halide.
-
Diagnosis: You are using a base that is too strong (e.g., NaH, NaOH) with a sterically hindered halide.[1] The base is acting as a base (
elimination) rather than a nucleophile ( ).[1][2] -
Fix: Switch to
in Acetone or the /DMF system described in Module 2. Lower the temperature.
Q3: The reaction stalls at the intermediate hydroxy-thiazoline stage.
-
Diagnosis: The final dehydration step is blocked by sterics.
-
Fix: Add a dehydrating agent. Trifluoroacetic anhydride (TFAA) or
-TsOH in refluxing toluene (Dean-Stark trap) can force the elimination of water to aromatize the ring.
Visualizing the Mechanism & Steric Blocks
Caption: Mechanistic flow of the Hantzsch synthesis identifying the two critical points where steric hindrance causes reaction failure.
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview
-
Microwave-Assisted Synthesis of Thiazoles
-
Steric Hindrance in Williamson Ether Synthesis
-
Green Synthesis of Thiazoles using Heteropolyacids
-
Cesium Carbon
Sources
Technical Support Center: HPLC Optimization for 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
Technical Support Center: HPLC Optimization for 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
The following technical guide is structured as a Tier 3 Support Center resource, designed for immediate application in analytical laboratories.
Case ID: THZ-5-COOH-OPT Status: Active Support Level: Senior Application Scientist
Executive Summary
Separating 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule containing three distinct functional zones that often fight against each other in Reverse Phase (RP) chromatography:
-
Thiazole Core: Weakly basic nitrogen (
for conjugate acid), susceptible to silanol interactions.[1] -
Carboxylic Acid: Acidic functionality (
), requiring pH suppression for retention. -
Phenoxymethyl Tail: Hydrophobic and flexible, providing the primary mechanism for C18 retention but introducing solubility risks in high-aqueous mobile phases.
This guide moves beyond generic advice, focusing on the specific interplay of these groups.
Module 1: The Baseline Method (Start Here)
Q: I need a robust starting method. What are the "Gold Standard" conditions for this specific molecule?
A: Do not start with a generic pH 7 method. The carboxylic acid will deprotonate, becoming anionic and eluting near the void volume with poor peak shape. You must suppress ionization to retain the molecule on a C18 column.
Recommended Baseline Protocol:
| Parameter | Specification | Technical Rationale |
| Column | C18 (L1), End-capped, 3.5 µm or 5 µm. (e.g., Zorbax Eclipse Plus C18 or Waters XBridge BEH C18) | High carbon load retains the phenoxy group; end-capping shields the thiazole nitrogen from silanols. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH suppresses the carboxylic acid ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for aromatic/heterocyclic compounds due to lower viscosity and dipole interactions. |
| Gradient | 5% B to 95% B over 10-15 min | The phenoxy group is hydrophobic; a full gradient ensures elution and prevents carryover. |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard linear velocity. |
| Temperature | 40°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky phenoxy tail. |
| Detection | UV @ 265 nm | The thiazole-phenyl conjugation typically absorbs strongly in this region. |
Module 2: Troubleshooting Peak Shape (Tailing & Splitting)
Q: My peak shows significant tailing (
A: Likely not. Tailing for this molecule is almost always chemical, not mechanical. It stems from the Thiazole Nitrogen vs. Silanol War . Even at low pH, if your column has exposed silanols (Si-OH), the thiazole nitrogen will hydrogen bond with them, causing drag (tailing).
The Diagnostic Decision Tree:
Figure 1: Systematic workflow for diagnosing peak tailing in acidic heterocycles.
Corrective Actions:
-
Add Ionic Modifier: If using Formic Acid isn't enough, switch to 20 mM Phosphate Buffer (pH 2.5) . Phosphate is a stronger buffer than Formic Acid and masks silanols better. Note: Phosphate is not MS-compatible.
-
Change Column Selectivity: If standard C18 fails, use a Polar Embedded Group (PEG) column (e.g., SymmetryShield RP18 or Bonus-RP). The embedded polar group creates a "water shield" that prevents the thiazole from interacting with surface silanols.
Module 3: Retention Stability & Reproducibility
Q: My retention time (
A: You are likely operating on the "cliff edge" of the
-
At pH 3.2: Small changes in buffer preparation (e.g., pH 3.1 vs 3.3) cause massive shifts in the ionization ratio (neutral vs. anionic).
-
The Fix: Move away from the
.-
Option A (Recommended): Go lower (pH 2.0 - 2.5). The molecule is >90% neutral. Robust retention.
-
Option B: Go higher (pH > 5.5). The molecule is >99% ionized. Retention will drop significantly, but it will be stable. Warning: You will need a column capable of retaining polar anions (e.g., HILIC or specialized Aqueous C18).
-
Q: I see a "double peak" or a shoulder on the front of the main peak.
A: This is the Strong Solvent Effect . The phenoxymethyl group is hydrophobic. If you dissolve your sample in 100% DMSO or 100% Acetonitrile and inject it into a mobile phase that is 95% Water, the sample "precipitates" or travels faster than the mobile phase initially.
-
Protocol: Dissolve the sample in the starting mobile phase (e.g., 50:50 Water:ACN or 95:5 Water:ACN). If solubility is an issue, use DMSO but limit injection volume to < 5 µL.
Module 4: Detection & Sensitivity
Q: I need to detect low impurities. What wavelength is optimal?
A: While 254 nm is standard, you should run a spectral scan. The Phenoxymethyl-Thiazole conjugation creates a specific chromophore.
-
Primary Max: ~260–270 nm (Thiazole ring
). -
Secondary Max: ~220 nm (Phenoxy group).
Sensitivity Optimization Table:
| Detector Type | Optimization Step |
| UV/PDA | Use Reference Wavelength: 360 nm (bw 100) . This corrects for gradient baseline drift (refractive index changes) without subtracting real signal, as the molecule does not absorb at 360 nm. |
| Mass Spec (MS) | Operate in Positive Mode (ESI+) . The thiazole nitrogen protonates easily. Target Ion: |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Method Development for Acidic and Basic Compounds").
-
Agilent Technologies. (2025). Strategies for the Separation of Acidic Compounds. Retrieved from .
-
PubChem. (2025).[2][3] Thiazole-5-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Dolan, J. (2013). HPLC Troubleshooting: Peak Tailing. LCGC North America. Retrieved from [Link]
Sources
Reference Data & Comparative Studies
1H NMR spectral analysis of 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
1H NMR spectral analysis of 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
Topic: 1H NMR Spectral Analysis of 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic Acid Content Type: Publish Comparison Guide
Executive Summary
In the landscape of heterocyclic drug discovery, 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid serves as a critical scaffold, particularly in the synthesis of HIF-1
This guide provides a technical comparison of the 1H NMR spectral performance of this target acid against its synthetic precursor, Ethyl 2-(phenoxymethyl)thiazole-5-carboxylate . By focusing on diagnostic chemical shift dispersions, we establish a robust protocol for monitoring ester hydrolysis—a pivotal quality control step in pharmaceutical intermediate production.
Structural Analysis & Diagnostic Assignments
The 1H NMR spectrum of 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid in DMSO-d
Theoretical Assignment Table (DMSO-d , 400 MHz)
| Position | Moiety | Shift ( | Multiplicity | Integral | Diagnostic Value |
| -COOH | Carboxylic Acid | 13.0 – 14.0 | Broad Singlet | 1H | High: Confirms free acid; disappears with D |
| C4-H | Thiazole Ring | 8.20 – 8.50 | Singlet | 1H | Critical: Highly deshielded by the adjacent N and C=O. |
| Ar-H | Phenyl Ring | 6.90 – 7.40 | Multiplet | 5H | Medium: Overlaps with aromatic impurities; integration reference. |
| -CH | Methylene Spacer | 5.40 – 5.60 | Singlet | 2H | High: Sharp singlet; confirms linker integrity. |
Technical Note: The C4-H proton is the "lighthouse" of this molecule. In 2-substituted thiazoles, this signal is sensitive to the electronic nature of the substituent at C5. A shift from ~8.0 ppm (ester) to >8.2 ppm (acid) often indicates successful hydrolysis, though the change is subtle.
Comparative Analysis: Acid vs. Ester Precursor
The most frequent analytical challenge is distinguishing the target acid from its unreacted precursor, Ethyl 2-(phenoxymethyl)thiazole-5-carboxylate .
Comparison: Spectral Fingerprint Differences
| Feature | Target: Carboxylic Acid | Alternative: Ethyl Ester Precursor | Analytical Implication |
| Aliphatic Region | Silent (No signals < 5.0 ppm) | Active: Quartet (~4.3 ppm), Triplet (~1.3 ppm) | Pass/Fail Check: Any signal at 4.3/1.3 ppm indicates incomplete hydrolysis. |
| Acid Proton | Visible (~13.5 ppm) | Absent | Confirmation: Presence of broad singlet confirms acidification. |
| Thiazole C4-H | ~8.40 ppm | ~8.30 ppm | Subtle: The acid carbonyl is slightly less electron-withdrawing than the ester carbonyl due to H-bonding in DMSO, causing a minor shift variation. |
| Solubility | High in DMSO-d | High in CDCl | Workflow: Requires solvent switch during process control (IPC). |
Performance Verdict
-
Resolution: The Ethyl Ester offers clearer resolution in CDCl
due to sharper peaks and no exchange broadening. -
Diagnostic Utility: The Target Acid spectrum is cleaner in the aliphatic region, making it superior for detecting trace solvent residues (e.g., ethanol, ethyl acetate) that would otherwise overlap with the ester's ethyl signals.
Experimental Protocol: Hydrolysis Monitoring
To ensure scientific integrity, the following workflow validates the conversion of the ester to the acid.
Step 1: Sample Preparation (IPC)
-
Take 5 mg of the crude reaction solid.
-
Dissolve in 0.6 mL DMSO-d
(CDCl will result in suspension and poor signal-to-noise). -
Critical: If the sample is wet with acid (HCl/TFA), the water peak will shift significantly. Add anhydrous K
CO to the NMR tube if neutral shifts are required, or simply track the aliphatic region.
Step 2: Acquisition Parameters
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).
-
Relaxation Delay (D1): Set to 5 seconds . The Thiazole C4-H has a long T1 relaxation time due to the lack of vicinal protons. A short D1 will under-integrate this key signal.
Step 3: Data Processing
-
Reference DMSO-d
quintet to 2.50 ppm. -
Integrate the Methylene Singlet (5.4-5.6 ppm) as 2.00 H.
-
Check for the absence of Quartet (4.2-4.4 ppm).
Visualization of Signaling & Logic
Diagram 1: Structural Confirmation Logic
This diagram illustrates the decision tree for confirming the structure based on spectral data.
Caption: Logical workflow for distinguishing the target acid from its ester precursor using 1H NMR diagnostic regions.
Diagram 2: HMBC Correlation Map (Connectivity)
To prove the connection between the phenoxymethyl tail and the thiazole head, Heteronuclear Multiple Bond Correlation (HMBC) is used.
Caption: Key HMBC correlations linking the methylene linker to the thiazole core and the thiazole proton to the carboxylic acid carbonyl.
References
-
Chemical Shift Trends in Thiazoles
- Spectroscopic analysis of 2-substituted thiazole-5-carboxyl
-
Source:
-
Synthesis & Precursor Data
- Synthesis of thiazole-5-carboxylates via ethyl ester intermedi
-
Source:
-
General NMR Methodology
- 1H NMR of 2-substituted thiazoles: Solvent effects and chemical shift assignments.
-
Source:
Mass Spectrometry Fragmentation Patterns of Phenoxymethyl Thiazoles: A Comparative Technical Guide
Mass Spectrometry Fragmentation Patterns of Phenoxymethyl Thiazoles: A Comparative Technical Guide
Executive Summary
This guide details the mass spectrometric behavior of phenoxymethyl thiazoles, a structural motif prevalent in agrochemicals (e.g., fungicides) and medicinal chemistry. Unlike simple alkyl thiazoles, the phenoxymethyl linkage introduces a specific "weak point" at the ether oxygen, directing fragmentation through distinct pathways compared to phenoxyethyl or direct phenyl analogues.
This document serves as a reference for identifying these compounds, distinguishing them from isobaric impurities, and understanding the mechanistic causality behind their spectral fingerprints.
Part 1: Structural Context & Stability Analysis
The core structure involves a thiazole ring linked to a phenyl ring via a oxymethylene (-O-CH₂-) bridge. This specific linkage dictates the primary fragmentation channels.
The "Weak Link" Hypothesis
In Electron Ionization (EI) and Electrospray Ionization (ESI), the stability of the molecular ion (
| Linkage Type | Structure | Bond Dissociation Energy (Approx) | Primary Fragmentation Trigger |
| Phenoxymethyl | Ph-O-CH₂-Thiazole | ~65-70 kcal/mol (C-O) | |
| Phenoxyethyl | Ph-O-CH₂-CH₂-Thiazole | ~80 kcal/mol (C-C) | McLafferty Rearrangement (H-transfer) |
| Phenyl | Ph-Thiazole | ~110 kcal/mol (C-C Biaryl) | Ring Opening (High Energy) |
Key Insight: The phenoxymethyl group lacks the requisite
Part 2: Mechanistic Fragmentation Pathways
The fragmentation of 2-(phenoxymethyl)thiazole (Model MW: ~191 Da) follows three distinct pathways.
Pathway A: The Ether Cleavage (Primary)
The most abundant ions arise from the cleavage of the C-O bond. The oxygen atom's lone pair facilitates ionization, leading to heterolytic or homolytic fission.
-
Phenoxy Radical Loss: The bond between the oxygen and the methylene group breaks, leaving the charge on the thiazole-methyl fragment.
-
Observation: Loss of PhO• (Neutral, 93 Da).[1]
-
Resulting Ion:[Thiazole-CH₂]+ (m/z ~98).
-
-
Phenol Formation (H-Rearrangement): A hydrogen atom from the methylene bridge or the thiazole ring transfers to the oxygen, followed by cleavage.
Pathway B: Thiazole Ring Disintegration
If the ether linkage survives initially (common in soft ionization like ESI), the thiazole ring undergoes characteristic fragmentation:
-
Loss of HCN (27 Da): Common in nitrogen heterocycles.
-
Loss of CS (44 Da): Specific to sulfur heterocycles.
-
Retro-Cycloaddition: Breaking the ring into C2H2S and nitrile fragments.
Pathway C: The Tropylium Deception
Unlike benzyl derivatives (Ph-CH₂-), phenoxymethyl derivatives (Ph-O-CH₂-) do not typically form the stable tropylium ion (m/z 91) directly because the oxygen atom prevents the ring expansion required to form the 7-membered carbocycle.
-
Diagnostic Rule: If you see a dominant m/z 91, suspect a benzyl impurity or a Ph-CH₂- linkage, NOT a phenoxymethyl linkage. Phenoxymethyl favors m/z 77 (Phenyl cation) and m/z 65 (Cyclopentadienyl).
Part 3: Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for a generic 2-(phenoxymethyl)thiazole.
Caption: Competitive fragmentation pathways for 2-(phenoxymethyl)thiazole under Electron Ionization (70 eV).
Part 4: Comparative Data Analysis
This table contrasts the expected MS fingerprints of the phenoxymethyl target against its common structural alternatives.
Table 1: Diagnostic Ion Comparison
| Diagnostic Feature | Phenoxymethyl Thiazole | Phenoxyethyl Thiazole | Phenyl Thiazole |
| Molecular Ion (M+) | Moderate Intensity | Weak (Labile spacer) | High Intensity (Stable) |
| Base Peak (Typical) | m/z 94 (Phenol) or Thiazole-CH2 | m/z 77 or Alkene loss | Molecular Ion or m/z 134 |
| McLafferty Rearrangement | Absent (No | Present (Loss of Phenol via 6-mem TS) | Absent |
| Key Neutral Loss | PhO• (93 Da), CO (28 Da) | C₂H₄ (28 Da), PhOH (94 Da) | HCN (27 Da) |
| m/z 91 (Tropylium) | Rare/Absent | Possible (if rearrangement occurs) | Absent |
| m/z 77 (Phenyl) | High Abundance | High Abundance | Moderate Abundance |
Part 5: Experimental Protocol (Self-Validating)
To accurately characterize these compounds, use the following GC-MS protocol. This workflow includes a "Blank Check" and "Standard Validation" to ensure the observed fragmentation is intrinsic to the molecule and not a thermal degradation artifact.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Concentration: Dilute to 10 ppm for full scan analysis.
-
Validation Step: Inject a solvent blank to rule out carryover of phthalates (m/z 149) which can mimic alkyl fragments.
GC-MS Parameters (Standardized)
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temp: 250°C (Splitless).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Source Temp: 230°C (Standard EI).
-
Ionization Energy: 70 eV.
Data Interpretation Workflow
Use this logic gate to confirm the structure:
Caption: Logical flow for confirming phenoxymethyl thiazole structure via MS.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiazole Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement rules and ether cleavage).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Ethers and Heterocycles. [Link]
-
Xu, J., & Huang, X. (2004). Mass spectral fragmentation of 2-phenoxy-benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry. (Validates phenoxy group elimination mechanisms). [Link]
Sources
SAR Insight: Phenoxymethyl vs. Phenyl Thiazole Scaffolds in Drug Discovery
SAR Insight: Phenoxymethyl vs. Phenyl Thiazole Scaffolds in Drug Discovery
Executive Summary: The "Linker Effect" in Thiazole Medicinal Chemistry
In the optimization of thiazole-based pharmacophores, the decision to attach a phenyl group directly to the thiazole ring (Phenyl Thiazole ) versus inserting an oxymethyl linker (Phenoxymethyl Thiazole ) is a critical bifurcation point. This choice fundamentally alters the molecule's physicochemical profile, metabolic fate, and binding kinetics.
This guide analyzes these two scaffolds, providing the data and protocols necessary for researchers to make informed decisions during Lead Optimization.
| Feature | Phenyl Thiazole ( | Phenoxymethyl Thiazole ( |
| Conformation | Planar, Rigid, Conjugated | Bent, Flexible, Non-conjugated |
| Electronic Effect | Resonance communication between rings | Electronic insulation; Ether oxygen acts as H-bond acceptor |
| Solubility (LogS) | Generally Lower (High Crystallinity) | Improved (Ether oxygen + flexibility) |
| Metabolic Liability | Ring Oxidation (Stable Linker) | |
| Primary Utility | Intercalators, ATP-mimetic Kinase Inhibitors | Antimicrobials, Allosteric Modulators |
Structural & Physicochemical Analysis[1][2][3][4]
The core difference lies in the rotational freedom and electronic connectivity provided by the linker.
The "Hinge" Hypothesis
-
Phenyl Thiazole: The C-C bond between the phenyl and thiazole rings allows for conjugation. This forces the molecule into a planar conformation (dihedral angle
0-30°), creating a flat hydrophobic surface ideal for stacking interactions (e.g., DNA intercalation). -
Phenoxymethyl Thiazole: The
linker acts as a "hinge." It breaks conjugation and introduces a "kink" in the structure. This allows the phenyl ring to orient itself into hydrophobic pockets that are orthogonal to the thiazole core, a common requirement in induced-fit binding scenarios (e.g., bacterial DNA gyrase B subunit).
Visualization of Structural Logic
The following diagram illustrates the divergent properties arising from the linker insertion.
Figure 1: Structural divergence and resulting pharmacophoric properties of thiazole scaffolds.
Comparative Bioactivity Data[1][3][5][6][7][8]
The following data summarizes trends observed in antimicrobial and anticancer SAR studies.
Case Study: Antimicrobial Activity (S. aureus & C. albicans)
Phenoxymethyl derivatives frequently outperform phenyl analogs in antimicrobial assays. The flexibility allows the molecule to navigate the lipid bilayer more effectively, and the ether oxygen provides a critical hydration point.
Representative Data Summary (Micromolar Potency):
| Scaffold Type | Organism | Target | MIC Range ( | Notes |
| Phenyl Thiazole | S. aureus | DNA Gyrase B | 12.5 - >100 | Often limited by solubility; binds rigid pockets. |
| Phenoxymethyl | S. aureus | DNA Gyrase B | 3.9 - 15.6 | Superior potency due to "clamp" binding mode. |
| Phenyl Thiazole | C. albicans | CYP51 | 25 - 50 | Moderate activity. |
| Phenoxymethyl | C. albicans | CYP51 | 6.25 - 12.5 | Linker allows phenyl group to access deep hydrophobic channel. |
> Key Insight: In a study of 2,4-disubstituted thiazoles, the insertion of the phenoxymethyl group improved MIC values against Gram-positive bacteria by 2-4 fold compared to the direct phenyl analog, attributed to improved lipophilicity (LogP modulation) and membrane permeability. [1, 2]
Experimental Protocols
To validate these differences in your own lab, use the following self-validating synthesis and assay protocols.
Synthesis: The Hantzsch Thiazole Reaction
The Hantzsch synthesis is robust for both, but the precursor preparation differs significantly.
Protocol A: Synthesis of 4-Phenylthiazole (Direct)
-
Reagents: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq), Ethanol (reflux).
-
Procedure: Dissolve
-haloketone in EtOH. Add thiourea. Reflux for 2-4 hours. -
Workup: Cool, neutralize with
. Precipitate forms immediately (rigid, crystalline).
Protocol B: Synthesis of 4-Phenoxymethylthiazole (Linker)
This requires an extra step to install the ether linkage before ring closure.
-
Step 1 (Williamson Ether Synthesis): React Phenol with Chloroacetone (
, Acetone, Reflux 6h) to yield Phenoxyacetone . -
Step 2 (Halogenation): Brominate Phenoxyacetone (
, AcOH) to yield -bromo-phenoxyacetone . -
Step 3 (Cyclization): React
-bromo-phenoxyacetone with Thiourea in EtOH (Reflux 4h). -
Workup: Requires careful recrystallization (often EtOH/Water) as these derivatives are often lower melting point solids or oils.
Synthesis Workflow Visualization
Figure 2: Comparative synthetic routes. Note the additional ether-formation step required for the phenoxymethyl scaffold.
Metabolic Stability & ADME Profile
When selecting a scaffold for in vivo applications, metabolic stability is the limiting factor.
Metabolic Soft Spots
-
Phenyl Thiazole: The thiazole ring itself is susceptible to oxidation by CYP450 (sulfoxidation or epoxidation), but the C-C bond connecting the phenyl ring is metabolically inert.
-
Risk: High lipophilicity leading to rapid clearance via biliary excretion.
-
-
Phenoxymethyl Thiazole: The ether linker (
) is a classic site for -dealkylation (mediated by CYP2D6 or CYP3A4).
ADME Summary Table
| Property | Phenyl Thiazole | Phenoxymethyl Thiazole |
| Bioavailability (Oral) | Limited by solubility (Class II/IV) | Generally higher (Class I/II) |
| Plasma Protein Binding | Very High (>95%) | High (85-95%) |
| Half-life ( | Moderate | Short/Moderate (due to dealkylation) |
| BBB Permeability | High (if lipophilic enough) | Moderate (Polar surface area increased) |
References
-
BenchChem. Application Notes: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. (2025).[3][1][4]
-
Mishra, S. et al. Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives.[5] International Journal of Pharmaceutical Sciences and Research.[5] (2010).[5]
-
MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022).[6][7]
-
Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Condensation.[1][8]
-
WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. (2023).[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
Safety & Regulatory Compliance
Personal protective equipment for handling 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
Personal protective equipment for handling 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
A Researcher's Guide to Safely Handling 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid
This guide provides essential safety and logistical information for the handling of 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following protocols are synthesized from established best practices for handling structurally similar thiazole and carboxylic acid derivatives, ensuring a robust and cautious approach to laboratory safety.
Hazard Assessment: Understanding the Risks
Based on the hazard classifications of analogous compounds, 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid is presumed to present the following risks:
-
Skin Irritation (Category 2) : May cause skin irritation upon contact.
-
Serious Eye Irritation (Category 2A) : Can lead to serious eye irritation.
-
Respiratory Tract Irritation (Category 3) : Inhalation of dust or aerosols may cause respiratory irritation.[1]
It is also important to consider that like many organic compounds, it may be combustible and could produce hazardous combustion gases such as carbon oxides and nitrogen oxides in a fire.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[2] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[2][3] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[2] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2][3] |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
Handling Procedures
-
Ventilation : Always handle 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid Dust and Aerosol Generation : Handle the solid compound carefully to prevent the formation of dust.[6]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7] Contaminated clothing should be removed immediately and laundered before reuse.[3][7]
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check for your N95 or N100 respirator.
-
Eye and Face Protection: Put on safety goggles. If a significant splash risk exists, add a face shield over the goggles.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety goggles.
-
Respirator (if used): Remove your respirator without touching the front.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Key
-
Spills :
-
Small Spills : For minor spills, absorb the material with an inert substance like vermiculite or sand.[2] Place the absorbed material into a sealed container for proper disposal.
-
Large Spills : In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
-
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Plan: Responsible Waste Management
All waste generated from handling 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with all local, state, and federal regulations.[7] Contact your institution's environmental health and safety department for specific guidance.
Diagrams
Caption: PPE selection workflow for handling 2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid.
References
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet.
- Key Organics. (2025, April 25). Safety Data Sheet.
- ChemScene. (2025, December 8). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- BASF. (2025, November 26). Safety Data Sheet.
- Glen Research. (n.d.). SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx).
- TCI AMERICA. (2018, July 6). Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- BASF. (2026, February 11). Safety data sheet.
- Cayman Chemical. (2024, September 18). Safety Data Sheet.
- Fisher Scientific. (2014, February 4). Safety Data Sheet.
- BB Fabrication. (2017, November 23). Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet.
- Becton, Dickinson and Company. (2020, June 30). Material Safety Data Sheet.
Sources
Retrosynthesis Analysis
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